The synthesis of di-(Phenanthrene-9-yl)amine typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling method. This process involves the reaction of phenanthrene-9-boronic acid with an amine source under specific conditions.
The molecular structure of di-(Phenanthrene-9-yl)amine can be described as follows:
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64
, indicating its complex aromatic nature .di-(Phenanthrene-9-yl)amine participates in a variety of chemical reactions:
The major products from these reactions include:
The mechanism of action for di-(Phenanthrene-9-yl)amine primarily involves its ability to act as a ligand that coordinates with metal ions. This interaction can influence various biochemical processes, particularly in biological systems where it may affect enzyme activities or cellular signaling pathways.
di-(Phenanthrene-9-yl)amine exhibits several notable physical and chemical properties:
di-(Phenanthrene-9-yl)amine has diverse applications across various scientific fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0